(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of colensenone involves several steps, starting from the extraction of the compound from natural sources like Cassia petersiana. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature .
Industrial Production Methods
Industrial production of colensenone may involve large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert colensenone into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized diterpenoids, while reduction may produce reduced diterpenoids.
Scientific Research Applications
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying diterpenoid chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of colensenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Colensanone: Another diterpenoid isolated from Cassia petersiana.
Other Diterpenoids: Compounds with similar structures and properties.
Uniqueness
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its uniqueness makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1757-94-4 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.447 |
IUPAC Name |
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one |
InChI |
InChI=1S/C19H30O2/c1-7-17(4)10-8-14-18(5)12-15(20)16(2,3)13(18)9-11-19(14,6)21-17/h7,13-14H,1,8-12H2,2-6H3/t13-,14+,17-,18-,19+/m0/s1 |
InChI Key |
FJWOJBDVJXUBLL-AQQQZIQISA-N |
SMILES |
CC1(C2CCC3(C(C2(CC1=O)C)CCC(O3)(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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